REACTION_CXSMILES
|
[CH:1]([O:4][C:5](=[O:26])[CH2:6][CH2:7][CH2:8][C:9]1[N:13]([CH3:14])[C:12]2[CH:15]=[CH:16][C:17]([N:19]([CH2:23]CO)[CH2:20][CH2:21]O)=[CH:18][C:11]=2[N:10]=1)([CH3:3])[CH3:2].Cl[CH2:28][Cl:29].S(Cl)([Cl:32])=O.O>CCCCCCC>[CH:1]([O:4][C:5](=[O:26])[CH2:6][CH2:7][CH2:8][C:9]1[N:13]([CH3:14])[C:12]2[CH:15]=[CH:16][C:17]([N:19]([CH2:23][CH2:28][Cl:29])[CH2:20][CH2:21][Cl:32])=[CH:18][C:11]=2[N:10]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
28 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 28° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to a temperature of 38-40° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mass to 25-30° C.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
Separated the organic layer
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (25 mL) and saturated brine solution (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated under vacuum at 45° C.
|
Type
|
CUSTOM
|
Details
|
to obtain 10-15 mL of the concentrated mass
|
Type
|
TEMPERATURE
|
Details
|
cooled the mass to 25-30° C
|
Type
|
STIRRING
|
Details
|
stirred for about 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |